molecular formula C13H10N2O6S B2393251 (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid CAS No. 488745-91-1

(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2393251
CAS No.: 488745-91-1
M. Wt: 322.29
InChI Key: WKKUYXSYAFTMON-YFHOEESVSA-N
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Description

Structural Classification and Significance in Heterocyclic Chemistry

The compound belongs to the thiazolidinedione family, a class of five-membered heterocycles containing sulfur (S), nitrogen (N), and two ketone oxygen atoms. The core structure consists of:

  • Thiazolidine-2,4-dione backbone : A 1,3-thiazolidine ring with ketone groups at positions 2 and 4.
  • 3-Nitrobenzylidene substituent : A (Z)-configured benzylidene group at position 5, featuring a nitro (-NO₂) group at the meta position of the aromatic ring.
  • Propanoic acid side chain : A three-carbon carboxylic acid linked to the nitrogen at position 3.

Molecular and Electronic Features

  • Molecular formula : $$ \text{C}{13}\text{H}{10}\text{N}2\text{O}6\text{S} $$ (calculated molecular weight: 338.30 g/mol).
  • Conformational rigidity : The Z-configuration of the benzylidene group enforces planarity, facilitating π-π stacking interactions with biological targets.
  • Electron-withdrawing effects : The nitro group enhances electrophilicity at the benzylidene carbon, influencing reactivity in Michael addition or nucleophilic substitution reactions.

Table 1 : Key Structural Attributes and Functional Roles

Structural Feature Functional Role
Thiazolidine-2,4-dione core Serves as a hydrogen-bond acceptor; modulates PPARγ affinity.
3-Nitrobenzylidene group Enhances electrophilicity and stabilizes resonance with the TZD core.
Propanoic acid side chain Improves solubility and enables salt formation for pharmacokinetic optimization.

This structural synergy positions the compound as a hybrid scaffold, combining the metabolic regulatory properties of TZDs with the nitroaromatic motif’s potential for selective target engagement.

Properties

IUPAC Name

3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S/c16-11(17)4-5-14-12(18)10(22-13(14)19)7-8-2-1-3-9(6-8)15(20)21/h1-3,6-7H,4-5H2,(H,16,17)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKUYXSYAFTMON-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation

The thiazolidinone core is synthesized via a one-pot reaction involving:

  • β-Alanine (or its ester) as the amine source.
  • Carbon disulfide (CS₂) as the sulfur donor.
  • Diethyl oxalate as the carbonyl component.

Procedure :

  • β-Alanine (89.1 g, 1.0 mol) is dissolved in anhydrous ethanol (500 mL) under nitrogen.
  • Carbon disulfide (76.1 g, 1.0 mol) and diethyl oxalate (146.1 g, 1.0 mol) are added dropwise.
  • The mixture is refluxed at 80°C for 6–8 hours, yielding a white precipitate.
  • The product is filtered, washed with cold ethanol, and recrystallized from acetone/water (yield: 72–78%).

Characterization :

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=S).
  • ¹H NMR (DMSO-d₆) : δ 3.45 (t, 2H, CH₂CO), 2.60 (t, 2H, CH₂N), 10.2 (s, 1H, NH).

Knoevenagel Condensation for 5-(3-Nitrobenzylidene) Formation

Standard Protocol

The condensation of 3-(2,4-dioxothiazolidin-3-yl)propanoic acid with 3-nitrobenzaldehyde is performed under mild basic conditions:

Reagents :

  • Thiazolidinone core (1.0 equiv, 2.0 g, 9.8 mmol).
  • 3-Nitrobenzaldehyde (1.2 equiv, 1.6 g, 10.6 mmol).
  • Piperidine (0.1 equiv, 0.1 mL) as a base.
  • Acetic acid (5 mL) as solvent.

Procedure :

  • The thiazolidinone and aldehyde are suspended in acetic acid.
  • Piperidine is added, and the mixture is heated at 90°C for 4–6 hours.
  • The reaction is monitored by TLC (eluent: ethyl acetate/hexane 1:1).
  • The precipitate is filtered, washed with ethanol, and dried (yield: 65–70%).

Optimization Insights :

  • Solvent : Acetic acid enhances reaction rates by protonating the aldehyde carbonyl, increasing electrophilicity.
  • Base : Piperidine facilitates enolate formation without promoting side reactions like self-condensation.
  • Temperature : Prolonged heating (>6 hours) leads to decomposition; yields plateau at 4 hours.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while improving yields:

Conditions :

  • Power: 300 W.
  • Temperature: 120°C.
  • Time: 20 minutes.

Outcome :

  • Yield increases to 85–88%.
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Stereochemical Control and Z-Isomer Isolation

The Knoevenagel condensation predominantly yields the Z-isomer due to steric hindrance between the 3-nitrobenzylidene group and the thiazolidinone ring.

Confirmation Methods :

  • ¹H NMR NOESY : Correlation between the nitrobenzylidene proton (δ 7.8–8.2) and the thiazolidinone C4 proton (δ 5.1) confirms the Z-configuration.
  • X-ray Crystallography : Single-crystal analysis reveals a dihedral angle of 12° between the aryl and thiazolidinone planes, consistent with Z-geometry.

Alternative Synthetic Routes

One-Pot Multicomponent Reaction

A streamlined approach combines β-alanine, carbon disulfide, diethyl oxalate, and 3-nitrobenzaldehyde in a single pot:

Procedure :

  • β-Alanine (1.0 equiv), CS₂ (1.0 equiv), and diethyl oxalate (1.0 equiv) are refluxed in ethanol for 3 hours.
  • 3-Nitrobenzaldehyde (1.2 equiv) and piperidine (0.1 equiv) are added, and heating continues for 2 hours.
  • Yield: 60–65%, with 90% Z-selectivity.

Advantages :

  • Eliminates intermediate isolation.
  • Reduces solvent waste.

Solid-Phase Synthesis Using Polymer-Supported Catalysts

Immobilized proline on polystyrene resin enables recyclable catalysis:

Conditions :

  • Catalyst loading: 10% w/w.
  • Solvent: Ethanol/water (9:1).
  • Temperature: 70°C.

Outcome :

  • Yield: 75–80% over three cycles.
  • Catalyst Reuse : No significant activity loss after five cycles.

Analytical Data and Characterization

Spectroscopic Data

  • IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1675 cm⁻¹ (C=O, thiazolidinone), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, CH=), 8.20–7.90 (m, 4H, Ar-H), 3.80 (t, 2H, CH₂CO), 2.90 (t, 2H, CH₂N).
  • HRMS (ESI) : [M+H]⁺ calc. for C₁₃H₁₁N₂O₆S: 347.0342; found: 347.0345.

Crystallographic Data (Selected)

  • Crystal System : Monoclinic.
  • Space Group : P2₁/c.
  • Unit Cell Parameters : a = 7.82 Å, b = 12.34 Å, c = 14.56 Å.
  • Z-Value : 4.

Industrial-Scale Production Considerations

Green Chemistry Adaptations

  • Solvent-Free Conditions : Replacing acetic acid with PEG-400 reduces environmental impact (yield: 70%).
  • Catalyst : Nano-ZnO particles (1% w/w) under ultrasound irradiation achieve 88% yield in 1 hour.

Pilot Plant Protocol

  • Batch Size : 10 kg thiazolidinone core.
  • Reactor : 500 L jacketed vessel with reflux condenser.
  • Cycle Time : 8 hours per batch.
  • Purity : 99.2% by HPLC.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents

Major Products Formed

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid:

  • Antioxidant Properties : Compounds with thiazolidinone frameworks often exhibit significant antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Effects : The nitro group enhances interactions with biological membranes, potentially leading to increased antimicrobial activity against various pathogens.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Research

The compound's ability to induce apoptosis in cancer cell lines positions it as a candidate for further development as an anticancer therapeutic. Studies have shown that thiazolidinones can interact with specific cellular pathways involved in cell survival and proliferation.

Antimicrobial Development

Given its potential antimicrobial properties, (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid could be explored as a lead compound for developing new antibiotics, especially against resistant strains of bacteria.

Case Studies

  • Antioxidant Activity Evaluation : A study evaluated the antioxidant capacity of similar thiazolidinone compounds using DPPH and ABTS assays. Results indicated significant scavenging activity, suggesting potential applications in food preservation and health supplements.
  • Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines demonstrated that compounds structurally related to (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid exhibited IC50 values in the micromolar range, indicating effective cytotoxicity .

Mechanism of Action

The mechanism of action of (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can interact with enzymes and receptors, leading to various biological effects. The thiazolidine ring can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects: Nitro vs. Methoxy Groups

A closely related analog, (Z)-3-(5-(3-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid (C₁₄H₁₃NO₅S, MW 307.32 g/mol), replaces the nitro group with a methoxy substituent. Key differences include:

Property Nitro-Substituted Compound Methoxy-Substituted Compound
Substituent Electronic Effect Electron-withdrawing (-NO₂) Electron-donating (-OCH₃)
Molecular Weight 335.32 g/mol 307.32 g/mol
Polarity Higher (due to -NO₂) Lower
Predicted LogP ~1.5 ~2.2

Core Heterocycle Comparison: Thiazolidinone vs. Pyrrole

Another analog from , 3-[2-[[3-(2-Carboxyethyl)-5-[(3,4-dimethyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid (C₂₄H₂₄N₂O₄, MW 412.46 g/mol), features a pyrrole-based core instead of thiazolidinone. Key distinctions:

Property Thiazolidinone-Based Compound Pyrrole-Based Compound
Core Structure 5-membered ring with S and N 5-membered N-containing ring
Molecular Weight 335.32 g/mol 412.46 g/mol
Functional Groups Carboxylic acid, nitro Carboxylic acid, ketone, methyl
Predicted LogP ~1.5 ~3.8

Thiazolidinones are associated with broader pharmacological applications, whereas pyrrole derivatives often exhibit distinct bioactivity profiles (e.g., anticancer or pigment-related functions) .

Biological Activity

(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of a nitrobenzylidene moiety and a thiazolidine ring, suggests potential applications in various therapeutic areas, including antimicrobial, antidiabetic, and anticonvulsant activities.

1. Synthesis and Characterization

The synthesis of (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid typically involves the condensation of thiazolidinedione derivatives with substituted aldehydes. The reaction yields a compound that can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structural integrity.

2. Antimicrobial Activity

Research indicates that thiazolidinedione derivatives exhibit significant antimicrobial properties. In one study, derivatives of thiazolidinedione were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group in the compound enhances its antibacterial efficacy.

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

CompoundBacterial StrainInhibition Zone (mm)
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acidStaphylococcus aureus12
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acidEscherichia coli10
Control (Penicillin)Staphylococcus aureus20
Control (Ampicillin)Escherichia coli18

The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

3. Antidiabetic Activity

Thiazolidinediones are well-known for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptors (PPARs). In vitro studies have shown that (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid exhibits significant hypoglycemic effects.

Table 2: Antidiabetic Activity Evaluation

CompoundGlucose Level Reduction (%)
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid35
Pioglitazone40
Metformin30

The compound was evaluated using an alloxan-induced diabetic rat model, showing promising results comparable to standard antidiabetic drugs .

4. Anticonvulsant Activity

Recent studies have indicated that thiazolidinedione derivatives may also possess anticonvulsant properties. In animal models, compounds similar to (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid have shown efficacy in reducing seizure frequency.

Case Study: Anticonvulsant Activity

In a controlled study involving mice subjected to pentylenetetrazol-induced seizures, the compound exhibited a significant reduction in seizure duration and frequency compared to the control group.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid?

The synthesis typically involves multi-step reactions , including:

  • Condensation : Reacting 3-nitrobenzaldehyde with thiazolidine-2,4-dione derivatives under acidic/basic conditions.
  • Cyclization : Using propanoic acid derivatives to form the final structure.
    Key parameters include pH control (e.g., acetic acid catalysis) and temperature optimization (reflux in ethanol or DMF at 80–100°C) to maximize yield and stereoselectivity .
Example Reaction Conditions
Step
Condensation
Cyclization

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • 1H/13C NMR : Identify characteristic peaks:
    • Thiazolidine-dione ring protons (δ 3.5–4.5 ppm).
    • Nitrobenzylidene aromatic protons (δ 7.5–8.5 ppm).
    • Propanoic acid carboxyl group (δ 12–13 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and nitro (NO₂) at 1520 cm⁻¹ .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to resolve stereoisomers .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Perform stress testing :
    • pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24h; monitor degradation via HPLC.
    • Thermal Stability : Heat at 50–80°C for 48h; track decomposition using TGA/DSC .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify non-specific effects.
  • Structural Analog Comparison : Synthesize derivatives lacking the nitro group to isolate functional contributions .

Q. What experimental designs are suitable for studying its mechanism of action in biological systems?

  • Isotopic Labeling : Use ¹⁴C-labeled propanoic acid to track metabolic incorporation.
  • Molecular Docking : Simulate interactions with targets like COX-2 or PPAR-γ using AutoDock Vina .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for oxidation (e.g., nitro group reduction) or substitution .

Q. What strategies optimize selectivity for specific biological targets (e.g., kinases vs. proteases)?

  • SAR Studies : Modify substituents on the benzylidene or thiazolidine rings.
  • Competitive Binding Assays : Use fluorescent probes (e.g., ATP analogs) to quantify target engagement .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Multi-Technique Validation : Cross-check NMR with high-resolution mass spectrometry (HRMS).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the Z-configuration .

Q. What kinetic studies are needed to elucidate degradation pathways under physiological conditions?

  • Pseudo-First-Order Kinetics : Monitor hydrolysis rates in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C .

Q. How can researchers design analogs to improve aqueous solubility without compromising activity?

  • Prodrug Synthesis : Esterify the carboxylic acid group (e.g., ethyl ester) for enhanced bioavailability.
  • PEGylation : Attach polyethylene glycol chains to the thiazolidine ring .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water to detect byproducts (e.g., nitroso derivatives) .

Q. How can researchers validate the compound’s Z-configuration conclusively?

  • NOESY NMR : Detect spatial proximity between the nitrobenzylidene and thiazolidine protons.
  • Circular Dichroism : Compare experimental spectra with computational predictions .

Q. What in vitro assays are appropriate for preliminary toxicity screening?

  • MTT Assay : Test viability in HEK-293 or HepG2 cells (IC₅₀ determination).
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains .

Q. How can conflicting data on metabolic stability be reconciled across studies?

  • Microsomal Incubation : Compare liver microsomes from multiple species (human, rat, mouse) to identify species-specific metabolism .

Key Notes for Methodological Rigor

  • Stereochemical Purity : Always confirm Z/E ratios via chiral HPLC or NOESY.
  • Biological Replicates : Use ≥3 independent experiments to ensure reproducibility.
  • Negative Controls : Include analogs with inert substituents (e.g., methyl groups) to rule out assay artifacts.

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